

In-Depth Technical Guide to NH-bis-PEG3-OH for Advanced Bioconjugation

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Compound of Interest

Compound Name: *NH-bis-PEG3*

Cat. No.: *B1678667*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis-PEG3-OH is a branched, hydrophilic linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a central secondary amine and two terminal hydroxyl groups connected by flexible triethylene glycol (PEG3) chains, offers a versatile platform for the synthesis of complex biomolecular constructs. This guide provides a comprehensive overview of the commercial availability, key applications, and experimental protocols associated with **NH-bis-PEG3-OH**, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The PEGylated nature of **NH-bis-PEG3-OH** imparts favorable physicochemical properties, such as enhanced aqueous solubility and reduced immunogenicity, to the resulting conjugates. The terminal hydroxyl groups can be readily functionalized for covalent attachment to a variety of molecules, while the central amine provides an additional point for conjugation, allowing for the creation of multi-component systems.

Commercial Suppliers

A range of chemical suppliers offer **NH-bis-PEG3-OH**, typically with purities exceeding 95%. The availability of this reagent from multiple vendors facilitates its accessibility for research and development purposes.

Supplier	Catalog Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Precise PEG	AG-7280	> 96%	63721-14-2	C16H35NO8	369.5
DC Chemicals	DC11785	> 95%	63721-14-2	C16H35NO8	369.45
MySkinRecipes	55605	95%	63721-14-2	C ₁₆ H ₃₅ NO ₈	369.5
BroadPharm	Inquire for details	Inquire for details	63721-14-2	C16H35NO8	369.45
LabSolutions	Inquire for details	Inquire for details	63721-14-2	C16H35NO8	369.45

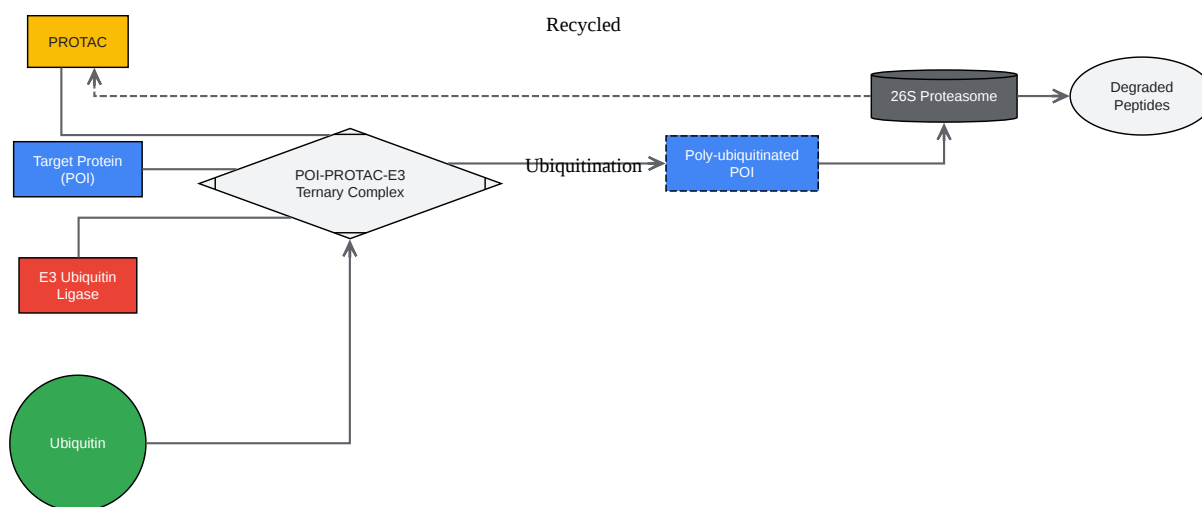
Core Applications in Drug Development

The branched structure of **NH-bis-PEG3-OH** is particularly advantageous in the design of heterobifunctional molecules like PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker plays a crucial role in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target.

The flexibility and hydrophilicity of the PEG chains in **NH-bis-PEG3-OH** can improve the solubility and cell permeability of the PROTAC, while the branched nature of the linker allows for precise spatial orientation of the two ligands.

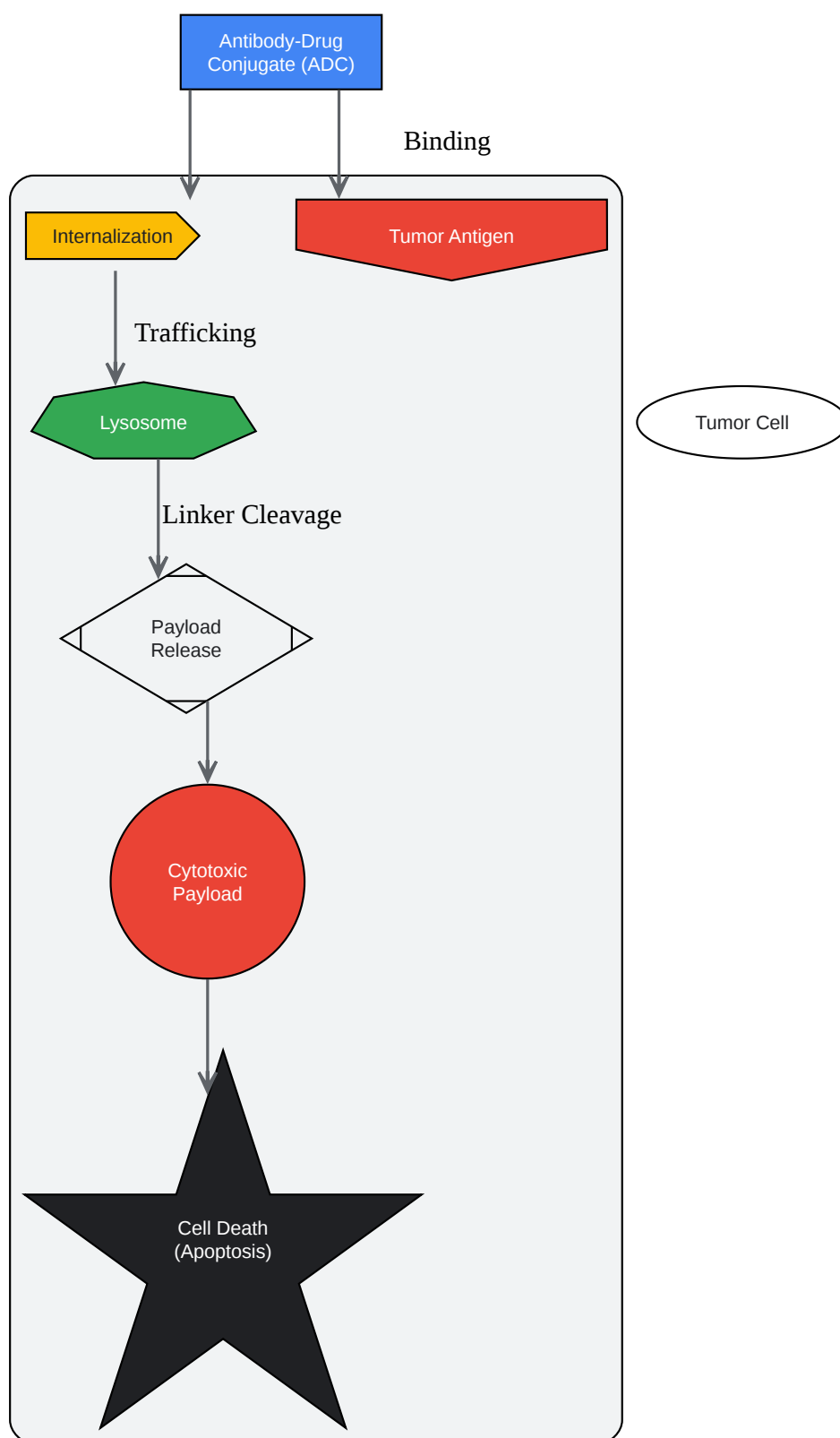


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PROTAC-mediated protein degradation workflow.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker in an ADC is critical for its stability in circulation and the efficient release of the payload at the tumor site. The hydrophilic PEG chains of **NH-bis-PEG3-OH** can help to mitigate the aggregation often associated with hydrophobic drug payloads and improve the pharmacokinetic profile of the ADC. The two terminal hydroxyl groups allow for the attachment of two drug molecules, potentially increasing the drug-to-antibody ratio (DAR).



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General mechanism of action for an Antibody-Drug Conjugate.

Experimental Protocols

While specific protocols for **NH-bis-PEG3-OH** are often adapted from those for its Boc-protected analogue, the following provides a general framework for its use in bioconjugation.

Functionalization of Terminal Hydroxyl Groups

The terminal hydroxyl groups of **NH-bis-PEG3-OH** can be activated for conjugation to various functional groups. A common strategy is the conversion to a more reactive species, such as a tosylate or mesylate, which can then be displaced by a nucleophile.

Materials:

- **NH-bis-PEG3-OH**
- Tosyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

- Dissolve **NH-bis-PEG3-OH** (1.0 eq) in anhydrous DCM.
- Add TEA or DIPEA (2.2 eq) to the solution and cool to 0 °C.
- Slowly add a solution of TsCl or MsCl (2.1 eq) in anhydrous DCM.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- The resulting activated linker can be purified by column chromatography.

Conjugation to a Carboxylic Acid-Containing Molecule

The central secondary amine of **NH-bis-PEG3-OH** can be coupled to a carboxylic acid using standard amide bond formation chemistry.

Materials:

- **NH-bis-PEG3-OH**
- Carboxylic acid-containing molecule
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- DIPEA
- Anhydrous Dimethylformamide (DMF)

Procedure:

- Dissolve the carboxylic acid-containing molecule (1.0 eq) and HATU or HBTU (1.2 eq) in anhydrous DMF.
- Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- In a separate flask, dissolve **NH-bis-PEG3-OH** (1.1 eq) in anhydrous DMF.
- Add the solution of **NH-bis-PEG3-OH** to the activated carboxylic acid solution.

- Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
- Upon completion, the product can be purified by reverse-phase preparative HPLC.

Quantitative Data Summary

The following table summarizes key physicochemical properties of **NH-bis-PEG3-OH**.

Property	Value	Source
Molecular Weight	369.45 g/mol	PubChem CID: 123132110[1]
Molecular Formula	C16H35NO8	PubChem CID: 123132110[1]
XLogP3	-2.5	PubChem CID: 123132110[1]
Hydrogen Bond Donor Count	3	PubChem CID: 123132110[1]
Hydrogen Bond Acceptor Count	9	PubChem CID: 123132110[1]
Rotatable Bond Count	20	PubChem CID: 123132110[1]

Conclusion

NH-bis-PEG3-OH is a valuable and versatile tool for researchers and drug development professionals. Its branched structure, hydrophilicity, and multiple points for functionalization make it an ideal linker for the construction of complex bioconjugates, including PROTACs and ADCs. The experimental protocols provided in this guide offer a starting point for the successful implementation of **NH-bis-PEG3-OH** in a variety of research and development applications. As the fields of targeted therapeutics continue to evolve, the strategic use of well-defined linkers like **NH-bis-PEG3-OH** will be critical in the design of next-generation therapies.

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References

- 1. purepeg.com [purepeg.com]
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